molecular formula C10H13NO B1604633 1-(3-Aminophenyl)butan-1-one CAS No. 2034-41-5

1-(3-Aminophenyl)butan-1-one

Cat. No. B1604633
CAS RN: 2034-41-5
M. Wt: 163.22 g/mol
InChI Key: JQHVNKSERJZHCO-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)butan-1-one is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 and is typically found in a powder form .


Molecular Structure Analysis

The InChI code for 1-(3-Aminophenyl)butan-1-one is 1S/C10H13NO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4,11H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen and oxygen atom each .


Physical And Chemical Properties Analysis

1-(3-Aminophenyl)butan-1-one is a powder with a melting point of 29-30 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Synthesis and Characterization of Derivatives : A series of 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives, related to 1-(3-Aminophenyl)butan-1-one, were synthesized and evaluated for their potential in antimicrobial and anticancer activities. These derivatives showed promising results in vitro against bacterial strains and breast cancer cells, indicating potential applications in medical research and pharmaceuticals (Rathinamanivannan et al., 2019).

Cancer Cell Lethality and Anti-inflammatory Activities

  • Novel Compounds from Achyrocline Satureioides : Research on Achyrocline Satureioides led to the discovery of novel derivatives, including (S)-2-methyl-1-(2,3,4,6-tetrahydroxyphenyl)butan-1-one. These compounds demonstrated significant effects on anti-Gram-negative bacteria and H1299 cancer cells, as well as moderate cancer cell lethality and substantial anti-inflammatory activities (Wang et al., 2021).

Antifungal and Antibacterial Activities

  • Metabolites from Endophytic Fungus Nodulisporium sp. : Various new metabolites, including 1-(2-hydroxy-6-methoxyphenyl)butan-1-one, were isolated from the endophytic fungus Nodulisporium sp. These compounds exhibited notable herbicidal, antifungal, and antibacterial activities, presenting potential for agricultural and pharmaceutical applications (Dai et al., 2006).

Analytical Characterization for Forensic Toxicology

  • Forensic Toxicology : Research into β-keto derivatives of 3,4-methylenedioxyphenylalkylamines, closely related to 1-(3-Aminophenyl)butan-1-one, focused on their analytical characterization for forensic toxicology. This included examining their metabolites and developing methods for detecting these substances in human specimens, which is crucial for legal and clinical investigations (Zaitsu et al., 2011).

Chemical Synthesis and Crystallography

  • Crystallographic Studies : The crystallographic structure of compounds like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides valuable insights into molecular configurations and chemical interactions. Such studies are fundamental in chemical synthesis, informing the development of new compounds and materials (Shi & Jiang, 1999).

Chiral Building Blocks in Chemical Synthesis

  • Development of Chiral Building Blocks : Research involving similar compounds, such as (S)-3-Aminothiolane, focuses on converting methioninol into different derivatives. These studies contribute to the development of chiral building blocks in organic synthesis, crucial for creating pharmaceuticals and other complex organic molecules (Dehmlow & Westerheide, 1992).

Stereochemistry in Organic Synthesis

  • Stereochemistry of Mannich Bases : The stereochemistry of Mannich bases, which are structurally related to 1-(3-Aminophenyl)butan-1-one, is significant in organic synthesis. Understanding the stereochemistry aids in the design and synthesis of new pharmaceuticals and organic compounds with specific desired properties (Angiolini et al., 1969).

Radioligand Development

  • Radioligand Development for Biological Receptors : The synthesis of radiolabelled compounds like 4-[ethyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2,3-[3H]-butan-1-ol contributes to the development of radioligands. These are used in biological research to study receptor binding and signaling, crucial for drug discovery and neuroscience research (Hiebel et al., 2006).

Biochemical Applications

  • Beta-Adrenergic Blocking Agents : Research on beta-adrenergic blocking agents involving compounds like threo-1-(Aryloxy)-3-(alkylamino)butan-2-ols, which share structural similarities with 1-(3-Aminophenyl)butan-1-one, reveals insights into their potential as less potent beta-adrenoreceptor antagonists. Such studies are crucial in the development of new cardiovascular drugs (Tucker, 1981).

Enzyme Catalysis and Protein Studies

  • Enzyme Catalysis : Research involving human liver alkaline phosphatase purification using butan-1-ol extracts contributes significantly to our understanding of enzyme catalysis and protein structures. This is pivotal in biochemical research, especially for diagnostic and therapeutic applications (Latner & Hodson, 1976).

Aroma Precursors Synthesis

  • Wine Aroma Precursors : The synthesis of amino acid-derived aroma precursors from butan-1-ol, such as those important in wine, demonstrates the application of 1-(3-Aminophenyl)butan-1-one in food chemistry. This contributes to the understanding and enhancement of food flavors and aromas (Jelley et al., 2020).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-(3-aminophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHVNKSERJZHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942492
Record name 1-(3-Aminophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)butan-1-one

CAS RN

2034-41-5
Record name 1-(3-Aminophenyl)-1-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Aminophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminophenyl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhou, J Ma, X Lin, XP Huang, K Wu… - Journal of Medicinal …, 2016 - ACS Publications
Here we employed structure-based ligand discovery techniques to explore a recently determined crystal structure of the 5-hydroxytryptamine 2B (5-HT 2B ) receptor. Ten compounds …
Number of citations: 35 pubs.acs.org

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